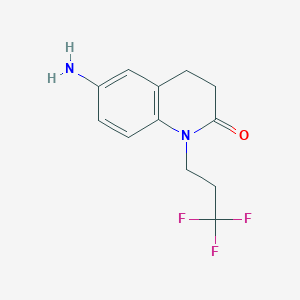

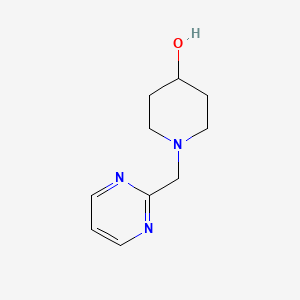

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one, also known as TFQ, is an organic compound that has been studied for its potential use in the medical field. This compound is an intermediate in the synthesis of pharmaceuticals, and it has been found to have a wide range of applications in scientific research. In We will also discuss the advantages and limitations of using TFQ in laboratory experiments, as well as potential future directions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, closely related to 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one, have been synthesized by a process involving kinetic resolution and regioselective nitration. This showcases the compound's potential in stereochemical synthesis applications (Gruzdev et al., 2012).

Photocatalytic and Charge Transfer Dynamics

- In a study focused on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, a planar analogue of our compound, time-resolved fluorescence was used to observe intramolecular charge transfer dynamics. This indicates its potential use in studying charge transfer processes (Park et al., 2014).

Pharmaceutical Applications

- Compounds with similar structures have been explored for their potential in inhibiting phenylethanolamine N-methyltransferase, which is significant in the development of drugs for neurological disorders (Grunewald et al., 2005).

Fluorinated Compound Synthesis

- Research has been conducted on the kinetic resolution of racemic fluorinated tetrahydroquinolines, demonstrating the compound's utility in the field of fluorinated organic compound synthesis (Gruzdev et al., 2013).

Natural Alkaloid Synthesis

- Alkaloids of Galipea officinalis were synthesized using a process that involved the electrochemical preparation of α-amino nitrile, similar to the structure of our compound, underscoring its relevance in natural product synthesis (Shahane et al., 2008).

Role in Biological Studies

- A study involving substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives, closely related to our compound, explored their role as antagonists for the follicle-stimulating hormone receptor, indicating the compound's importance in reproductive biology research (van Straten et al., 2005).

Antimalarial Research

- Research into 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines, structurally similar to our compound, for their potential as antimalarial agents, highlights the compound's relevance in tropical medicine and pharmacology (Carroll et al., 1976).

Propriétés

IUPAC Name |

6-amino-1-(3,3,3-trifluoropropyl)-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)5-6-17-10-3-2-9(16)7-8(10)1-4-11(17)18/h2-3,7H,1,4-6,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDNLFZYILIKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)N)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)

![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)

![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)